molecular formula C7H11ClO B031017 Cyclohexanecarbonyl chloride CAS No. 2719-27-9

Cyclohexanecarbonyl chloride

Cat. No. B031017
CAS RN: 2719-27-9
M. Wt: 146.61 g/mol
InChI Key: RVOJTCZRIKWHDX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cyclohexanecarbonyl chloride or related compounds often involves catalytic processes or reactions with specific reagents. For instance, the synthesis and characterization of poly(cyclohexane carbonate), synthesized from CO2 and cyclohexene oxide, demonstrate a method where cyclohexane derivatives are produced through reactions involving carbon dioxide and cyclohexene oxide using specific catalysts (Koning et al., 2001). Such methodologies highlight the versatility and reactivity of cyclohexane derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of cyclohexane and its derivatives, including cyclohexanecarbonyl chloride, exhibits significant features like the chair conformation, which is the most stable due to its minimal steric hindrance and strain. Studies on the thermodynamic properties and molecular structure of cyclohexane derivatives provide insight into the stability and structural preferences of these compounds, emphasizing the importance of the chair form for minimizing potential energy (Beckett, Pitzer, & Spitzer, 1947).

Chemical Reactions and Properties

Cyclohexanecarbonyl chloride undergoes various chemical reactions, reflecting its reactivity and utility in organic synthesis. For instance, chromyl chloride reacts with cyclohexane, leading to oxidation products and demonstrating the compound's susceptibility to oxidative transformations (Cook & Mayer, 1994). This example showcases the diverse chemical behavior of cyclohexane derivatives under different conditions.

Physical Properties Analysis

The physical properties of cyclohexane derivatives, including cyclohexanecarbonyl chloride, are influenced by their molecular structure. For example, the synthesis and physical characterization of poly(cyclohexane carbonate) reveal details about the thermal and mechanical properties, such as brittleness and tensile modulus, which are crucial for understanding the material characteristics of cyclohexane-based polymers (Koning et al., 2001).

Scientific Research Applications

  • Electrochemistry : It is used to study the one-electron scission of the carbon-chlorine bond, particularly in electrochemical reduction at mercury cathodes in acetonitrile (Urove & Peters, 1993).

  • Neuroscience : As a radioligand, it assists in studying 5-HT1A receptors in the human brain using positron emission tomography (PET) (McCarron, Turton, Pike, & Poole, 1996).

  • Polymer Science : It plays a role in the alternating copolymerization of cyclohexene oxide with carbon dioxide, exhibiting high catalytic activity under atmospheric pressure of CO2 (Nakano, Nakamura, & Nozaki, 2009).

  • Organic Synthesis : Its derivatives, like cyclohexyl acetate, are synthesized with catalysts such as stannous chloride (Zhu De, 2001).

  • Catalysis and Organic Chemistry : It is involved in the palladium-catalyzed arylboration of 1,4-cyclohexadienes, facilitating the synthesis of functionalized 1,3-disubstituted cyclohexanes (Pang, Wu, Cong, & Yin, 2019).

  • Chemical Reactions and Derivatives : Its reaction with copper(II) chloride forms polychlorinated cyclohexanediones (Nishizawa & Satoh, 1975), and its carbonylation in a methanol solution yields methyl cyclohexanecarboxylate (Yoshida, Sugita, Kudo, & Takezaki, 1976).

Safety And Hazards

Cyclohexanecarbonyl chloride is classified as a combustible liquid, harmful if swallowed, and causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding heat, sparks, open flames, and hot surfaces, wearing protective equipment, and ensuring good ventilation .

properties

IUPAC Name

cyclohexanecarbonyl chloride
Source PubChem
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InChI

InChI=1S/C7H11ClO/c8-7(9)6-4-2-1-3-5-6/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVOJTCZRIKWHDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8062608
Record name Cyclohexanecarbonyl chloride
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Molecular Weight

146.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Cyclohexanecarbonyl chloride

CAS RN

2719-27-9
Record name Cyclohexanecarbonyl chloride
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Record name Cyclohexanecarbonyl chloride
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Record name Cyclohexanecarbonyl chloride
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Record name Cyclohexanecarbonyl chloride
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Record name Cyclohexanecarbonyl chloride
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Synthesis routes and methods I

Procedure details

Compound of formula (XI) where all R5 s are H and R7 and R8 are methyl was prepared by reacting 4-PgO benzoic acid chloride, prepared as in the above paragraph, in a Grignard reaction with CH3MgCl in a procedure similar that employed in Example I for producing (1-methyl-1-hydroxy) ethyl-3-cyclohexene from 3-cyclohexane carboxylic acid chloride.
[Compound]
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( XI )
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Synthesis routes and methods II

Procedure details

The mixture of cyclohexylcarboxylic acid (40 g) and SOCl2 (60 mL) was heated at 30° C. for 30 min and then at 50° C. for 3-5 hrs. The volatile materials were removed in vacuum and the residue was used for the next reaction without further purification.
Quantity
40 g
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60 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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